

Phytochemical Screening of Lansium domesticum Extracts: A Technical Guide

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Compound of Interest

Compound Name: *Lansiumarin A*

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This technical guide provides a comprehensive overview of the phytochemical screening of *Lansium domesticum* extracts, a plant rich in bioactive compounds. The guide details the experimental protocols for identifying and quantifying key phytochemicals, presents a summary of these compounds in a clear tabular format, and illustrates the experimental workflow.

Lansium domesticum, a fruit-bearing tree of the Meliaceae family, is a subject of significant interest due to its traditional use in medicine and its potential for novel drug discovery.^{[1][2][3]}

The various parts of the plant, including the leaves, fruit peel, seeds, and bark, are sources of a diverse range of secondary metabolites.^{[1][4]}

Experimental Protocols

The following section outlines the methodologies for the preparation of *Lansium domesticum* extracts and the subsequent phytochemical analysis.

1.1. Plant Material Preparation and Extraction

A common method for preparing extracts from *Lansium domesticum* is maceration.^{[5][6][7]}

- **Sample Collection and Preparation:** The desired plant parts (leaves, seeds, fruit peel, or bark) are collected and thoroughly washed. The plant material is then air-dried or dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved to prevent

enzymatic degradation of the phytochemicals.[7] The dried material is then ground into a fine powder using an electrical grinder.[7]

- **Maceration:** The powdered plant material is soaked in a solvent in a sealed container. Common solvents used for extracting phytochemicals from *Lansium domesticum* include methanol, ethanol, ethyl acetate, n-hexane, and water.[4][5][8] The mixture is left to stand for a period of 24 to 72 hours, often with periodic agitation to enhance the extraction process.[5][8]
- **Filtration and Concentration:** After maceration, the mixture is filtered to separate the extract from the solid plant residue. The resulting filtrate, which contains the dissolved phytochemicals, is then concentrated using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) to obtain a crude extract.[5]

1.2. Qualitative Phytochemical Screening

Qualitative tests are performed to identify the presence of various classes of phytochemicals in the extracts.

- **Test for Alkaloids (Dragendorff's Test):** A few milliliters of the plant extract are acidified with dilute hydrochloric acid and then treated with Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[5]
- **Test for Flavonoids (Shinoda Test):** To the extract, a few fragments of magnesium ribbon are added, followed by the dropwise addition of concentrated hydrochloric acid. The appearance of a pink, magenta, or red color suggests the presence of flavonoids.[9]
- **Test for Phenols and Tannins (Ferric Chloride Test):** The extract is treated with a few drops of a 5% ferric chloride solution. A blue-black or greenish-black coloration is indicative of the presence of phenols and tannins.[8][10]
- **Test for Saponins (Froth Test):** A small amount of the extract is diluted with water and shaken vigorously for about 30 seconds. The formation of a persistent foam layer suggests the presence of saponins.[10]
- **Test for Terpenoids (Salkowski Test):** The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown coloration at

the interface indicates the presence of terpenoids.[10]

- Test for Steroids (Liebermann-Burchard Test): The extract is treated with acetic anhydride and a few drops of concentrated sulfuric acid. A color change from violet to blue or green indicates the presence of steroids.[10]

1.3. Quantitative Phytochemical Analysis

Quantitative analysis is performed to determine the concentration of specific phytochemical classes.

- Total Phenolic Content (Folin-Ciocalteu Method): The total phenolic content is determined using the Folin-Ciocalteu reagent, with gallic acid as a standard. The absorbance is measured spectrophotometrically, and the results are typically expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[11]
- Total Flavonoid Content (Aluminum Chloride Method): The total flavonoid content is determined using the aluminum chloride colorimetric method, with quercetin as a standard. The absorbance is measured, and the results are expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).[5]

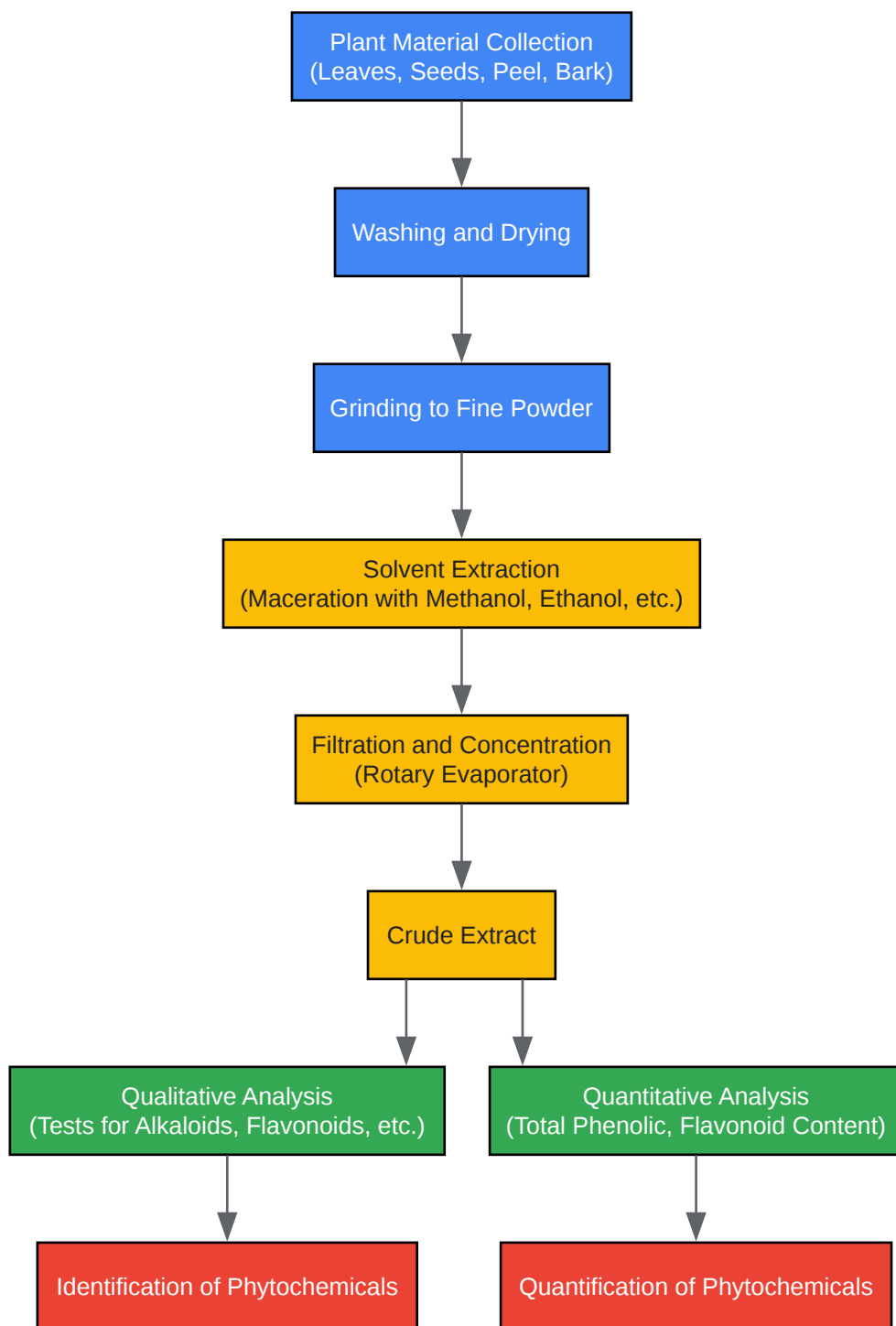
Phytochemical Composition of *Lansium domesticum* Extracts

The following table summarizes the quantitative phytochemical analysis of various *Lansium domesticum* extracts from different studies.

Caption: Summary of quantitative phytochemical analysis of *Lansium domesticum* extracts.

Experimental Workflow

The general workflow for the phytochemical screening of *Lansium domesticum* extracts is illustrated in the following diagram.



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